molecular formula C20H25NO6 B12141072 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

Cat. No.: B12141072
M. Wt: 375.4 g/mol
InChI Key: MGORPHXPDITHKM-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate typically involves the reaction of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate with N-(tert-butoxycarbonyl)glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate
  • 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl benzenesulfonate
  • 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl propionate

Uniqueness

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is unique due to the presence of the N-(tert-butoxycarbonyl)glycinate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

(4-methyl-2-oxo-3-propylchromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C20H25NO6/c1-6-7-15-12(2)14-9-8-13(10-16(14)26-18(15)23)25-17(22)11-21-19(24)27-20(3,4)5/h8-10H,6-7,11H2,1-5H3,(H,21,24)

InChI Key

MGORPHXPDITHKM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)OC(=O)CNC(=O)OC(C)(C)C)OC1=O)C

Origin of Product

United States

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